![molecular formula C11H11N3O B2371076 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 1785581-83-0](/img/structure/B2371076.png)
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone is a chemical compound belonging to the triazole family. The molecular formula of this compound is C11H11N3O, and it has a molecular weight of 201.229.
Preparation Methods
The synthesis of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the triazole ring. The final step involves the acetylation of the triazole ring to yield this compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone can be compared with other similar compounds, such as:
1-(2-Methylphenyl)ethanone: This compound lacks the triazole ring and has different chemical properties and applications.
1-(4-Methylphenyl)ethanone: This isomer has the methyl group in a different position, leading to variations in reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone:
The uniqueness of this compound lies in its triazole ring, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-methylphenyl)-1,2,4-triazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-5-3-4-6-10(8)14-11(9(2)15)12-7-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHLWMWWSTAJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC=N2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
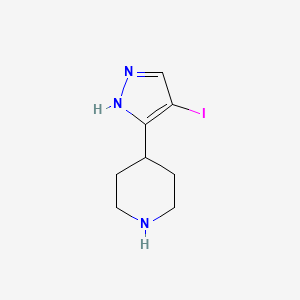
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
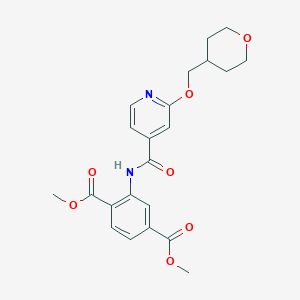

![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
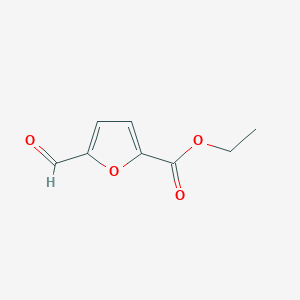
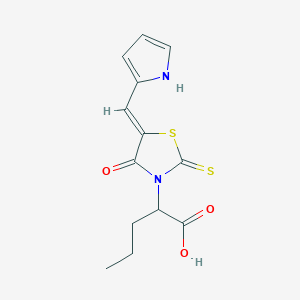
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
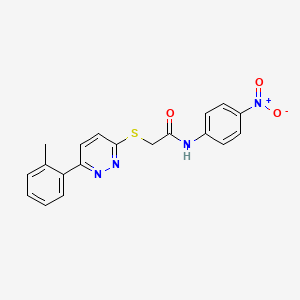
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
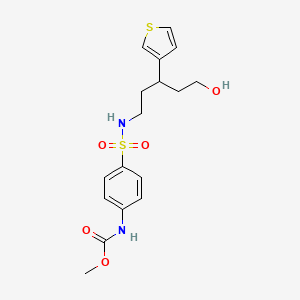
![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
